molecular formula C12H7I B14253239 2-(Iodoethynyl)naphthalene CAS No. 223758-79-0

2-(Iodoethynyl)naphthalene

Cat. No.: B14253239
CAS No.: 223758-79-0
M. Wt: 278.09 g/mol
InChI Key: RVNRFAGEFSGZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodoethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an iodoethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodoethynyl)naphthalene typically involves the iodination of ethynyl naphthalene derivatives. One common method is the reaction of 2-ethynylnaphthalene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Iodophor-Catalyzed Disulfenylation of Amino Naphthalenes

Amino naphthalenes can undergo direct disulfenylation with aryl sulfonyl hydrazines in water using an iodophor catalyst . For instance, the reaction of 2-aminonaphthalene 1a with phenylsulfonyl hydrazine 2a in the presence of iodophor at 100 °C for 24 hours yields 1,3-bis(phenylthio)naphthalene-2-amine 3a .

ReactantsCatalystConditionsProductYield
1a + 2a (1:1 ratio)Iodophor100 °C, 24 hours, water3a 60%
1a + 2a (1:3 ratio)Iodophor100 °C, 24 hours, water3a 90%
2-aminonaphthalene + 2aa NoneNo reaction
2-aminonaphthalene + 2ab NonePossible reaction
2-aminonaphthalene + 2ab IodophorDisulfenylation reaction significantly increased

Based on investigations, a plausible mechanism involves benzenesulfonyl hydrazine transforming via I2I_2
to intermediates 2aa and 2ab . Sulfenylation of naphthylamine proceeds through two routes:

  • Phenyl hypoiodothioite, formed from 2aa and I2I_2
    , undergoes electrophilic addition with β-naphthylamine, leading to intermediate I, which loses HI to form intermediate II, which repeats the process to yield 3a .

  • Intermediate 2ab reacts as an electrophile with 1a to form III. The generated benzenesulfinic acid converts into 2ab in the presence of I2I_2
    . Intermediate II reacts with 2ab to produce 3a .

Preparation of 1-Iodoalkynes and 1,2-Diiodoalkenes

The chemoselectivity for iodination of terminal alkynes can be controlled to produce either 1-iodoalkynes or 1,2-diiodoalkenes .

Synthesis of 1-(Iodoethynyl)-4-Methylbenzene (2, 1-Iodoalkynes)

  • Add 133 mg (0.36 mmol) of TBAI and 3 mL of CH3CNCH_3CN
    to a reaction tube containing a magnetic stirring bar, open to air .

  • Add 38 μL (0.3 mmol) of p-tolylethyne to the mixture using a microsyringe .

  • Add 96.6 mg (0.3 mmol) of PIDA to the vigorously stirred reaction mixture in 10 portions over 20 minutes using a spatula .

  • Stir the reaction mixture at room temperature for 3 hours .

  • Pour the resulting mixture into a separatory funnel containing 30 mL of water and quench with aqueous Na2S2O3Na_2S_2O_3
    (10%, 0.5 mL). Extract the aqueous layer three times with 10 mL of ethyl acetate .

  • Wash the combined organic layers with 10 mL of saturated brine and dry over anhydrous sodium sulfate (0.5 g) .

Reactions of 2-(Iodoethynyl)naphthalene

This compound can undergo cross-coupling reactions. As an electrophile, it is susceptible to nucleophilic attacks, which facilitates various synthetic pathways in organic chemistry.

Scientific Research Applications

2-(Iodoethynyl)naphthalene has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials due to its conjugated structure.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Utilized in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 2-(Iodoethynyl)naphthalene in chemical reactions involves the activation of the ethynyl group and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    2-Iodonaphthalene: Similar structure but lacks the ethynyl group.

    2-Ethynylnaphthalene: Similar structure but lacks the iodine atom.

    2-(Bromoethynyl)naphthalene: Similar structure with a bromine atom instead of iodine.

Uniqueness: 2-(Iodoethynyl)naphthalene is unique due to the presence of both the iodine and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecular architectures.

Properties

CAS No.

223758-79-0

Molecular Formula

C12H7I

Molecular Weight

278.09 g/mol

IUPAC Name

2-(2-iodoethynyl)naphthalene

InChI

InChI=1S/C12H7I/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H

InChI Key

RVNRFAGEFSGZIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C#CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.